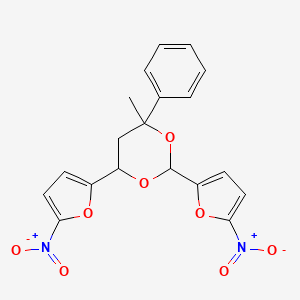
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane is a synthetic organic compound It features a dioxane ring substituted with methyl, phenyl, and nitrofuran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxane Ring: This could be achieved through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic or basic conditions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups into the furan rings.
Substitution Reactions: The phenyl and methyl groups can be introduced through various substitution reactions, often involving organometallic reagents or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amino derivatives.
Applications De Recherche Scientifique
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Materials Science: Possible applications in the development of organic electronic materials or as a building block for polymers.
Biological Studies: Investigating its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran groups could be involved in redox cycling, generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(5-nitrofuran-2-yl)-1,3-dioxane: Lacks the methyl and phenyl groups, which may affect its chemical and biological properties.
4-Methyl-2,6-bis(5-nitrothiophen-2-yl)-4-phenyl-1,3-dioxane: Contains thiophene rings instead of furan rings, potentially altering its reactivity and applications.
Uniqueness
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane’s unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
143954-47-6 |
|---|---|
Formule moléculaire |
C19H16N2O8 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
4-methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C19H16N2O8/c1-19(12-5-3-2-4-6-12)11-15(13-7-9-16(26-13)20(22)23)28-18(29-19)14-8-10-17(27-14)21(24)25/h2-10,15,18H,11H2,1H3 |
Clé InChI |
LPDLVGFPCDDKOX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OC(O1)C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
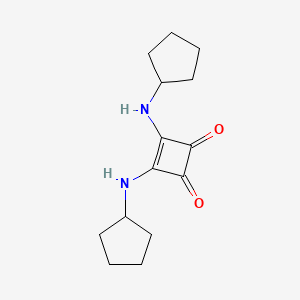
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
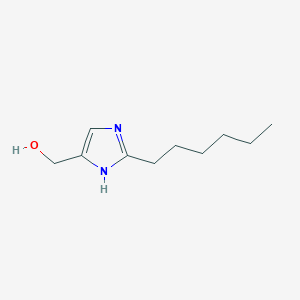
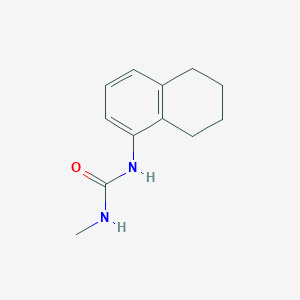
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
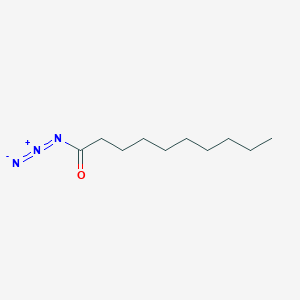
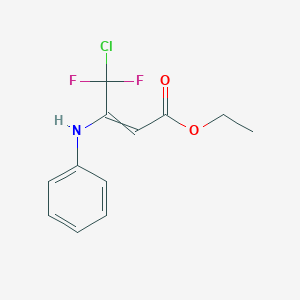

![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

